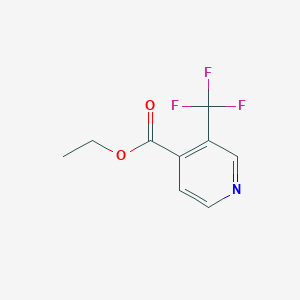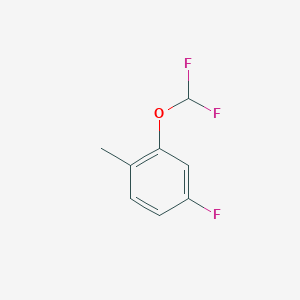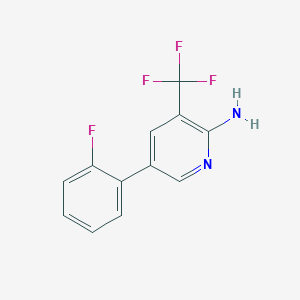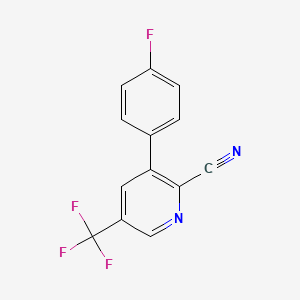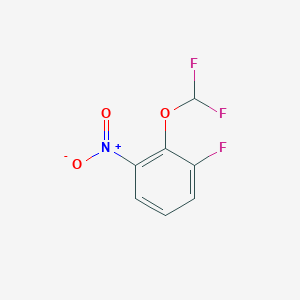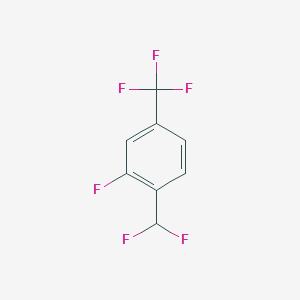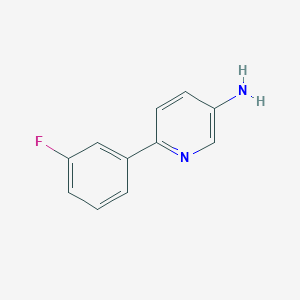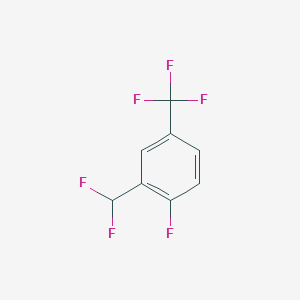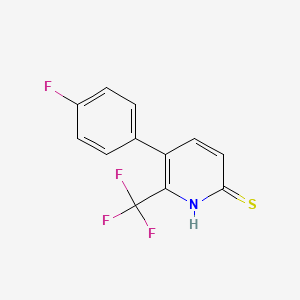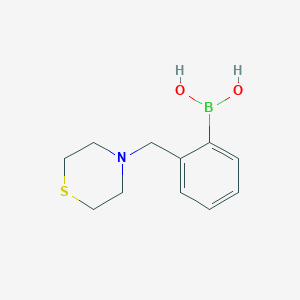
2-(Thiomorpholinomethyl)phenylboronic acid
Descripción general
Descripción
2-(Thiomorpholinomethyl)phenylboronic acid is a chemical compound with the CAS Number: 1158941-47-9 and a molecular weight of 237.13 . It is commonly used in scientific research due to its unique structure, which enables diverse applications such as drug discovery, catalysis, and molecular sensing.
Molecular Structure Analysis
The molecular formula of this compound is C11H16BNO2S . The InChI Code is 1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are often used as reagents in Suzuki-Miyaura coupling reactions. They can be used for the introduction of a phenyl moiety with a tethered thiomorpholine group into organic molecules.Aplicaciones Científicas De Investigación
Antiproliferative Potential in Cancer Research
2-(Thiomorpholinomethyl)phenylboronic acid derivatives have been studied for their antiproliferative potential in various cancer cell lines. Studies like the one by Psurski et al. (2018) have shown that these compounds can induce apoptosis in ovarian cancer cells, highlighting their potential as anticancer agents (Psurski et al., 2018).
Drug Delivery Systems
Phenylboronic acid derivatives, including this compound, are significant in constructing glucose-responsive systems for insulin delivery. Ma and Shi (2014) discuss the synthesis of these materials and their applications in drug delivery, particularly in the form of nanogels, micelles, and nanoparticles (Ma & Shi, 2014).
Synthesis of Benzoxaboroles
The reactivity of phenylboronic acids with secondary amines, leading to the formation of benzoxaboroles, is another area of application. Adamczyk-Woźniak et al. (2010) found that 2-formylphenylboronic acid reacts with secondary amines to form diverse products, including benzoxaboroles (Adamczyk-Woźniak et al., 2010).
Catalytic Applications
Phenylboronic acids are used as catalysts in various chemical reactions. For instance, the study by Wang et al. (2018) demonstrates the use of bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
Bio-Applications and Sensing
Lan and Guo (2019) discuss the use of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications, highlighting their interactions with glucose and sialic acid, which are crucial for drug delivery systems and biosensors (Lan & Guo, 2019).
Cellulose Depolymerization
Phenylboronic acid derivatives are also used in the depolymerization of cellulose in water. Levi et al. (2016) show that water-soluble derivatives of phenylboronic acids can effectively hydrolyze cellulose to form oligosaccharides (Levi et al., 2016).
Antibacterial Activities
The study by Wang et al. (2020) explores the antibacterial activities of gold nanoparticles modified with phenylboronic acids, demonstrating their potential in the development of new antibacterial agents (Wang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2S/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSIHHLEIKCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCSCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675156 | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158941-47-9 | |
| Record name | {2-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



